
O-Ethyl-L-asparagine mono(perfluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl-L-asparagine mono(perfluoroacetate): is a chemical compound with the molecular formula C8H13F3N2O5 and a molecular weight of 274.19 g/mol This compound is a derivative of L-asparagine, an amino acid, and is modified with an ethyl group and a perfluoroacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of O-Ethyl-L-asparagine mono(perfluoroacetate) may involve large-scale esterification and fluorination processes. These methods are optimized for efficiency and yield, often utilizing advanced equipment and techniques to maintain consistent quality and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: O-Ethyl-L-asparagine mono(perfluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The perfluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, O-Ethyl-L-asparagine mono(perfluoroacetate) is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new compounds and materials .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It can serve as a model compound for understanding the behavior of fluorinated amino acids in biological systems .
Medicine: Its unique properties may enhance the efficacy and stability of pharmaceutical compounds .
Industry: In industrial applications, this compound is used in the development of specialty chemicals and materials. Its fluorinated structure imparts unique properties, such as increased stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of O-Ethyl-L-asparagine mono(perfluoroacetate) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The perfluoroacetate group may enhance the compound’s binding affinity and stability, leading to more potent effects .
Comparaison Avec Des Composés Similaires
- O-Methyl-L-asparagine mono(perfluoroacetate)
- O-Propyl-L-asparagine mono(perfluoroacetate)
- O-Butyl-L-asparagine mono(perfluoroacetate)
Comparison: Compared to similar compounds, O-Ethyl-L-asparagine mono(perfluoroacetate) is unique due to its specific ethyl group and perfluoroacetate moiety. These structural features confer distinct chemical and physical properties, such as increased hydrophobicity and stability. The compound’s unique properties make it suitable for specific applications where other similar compounds may not perform as effectively .
Propriétés
Numéro CAS |
84787-82-6 |
|---|---|
Formule moléculaire |
C8H13F3N2O5 |
Poids moléculaire |
274.19 g/mol |
Nom IUPAC |
ethyl (2S)-2,4-diamino-4-oxobutanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2O3.C2HF3O2/c1-2-11-6(10)4(7)3-5(8)9;3-2(4,5)1(6)7/h4H,2-3,7H2,1H3,(H2,8,9);(H,6,7)/t4-;/m0./s1 |
Clé InChI |
XQMICXHAAXGEHP-WCCKRBBISA-N |
SMILES isomérique |
CCOC(=O)[C@H](CC(=O)N)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CCOC(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




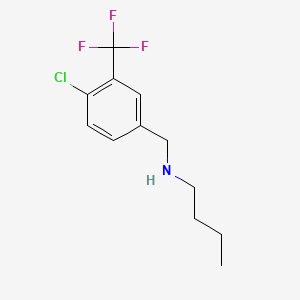
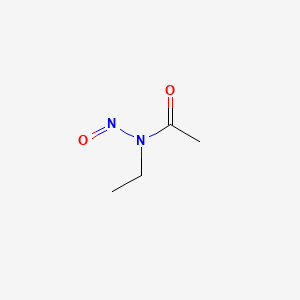
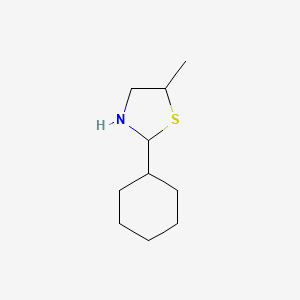



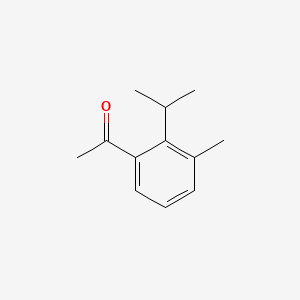
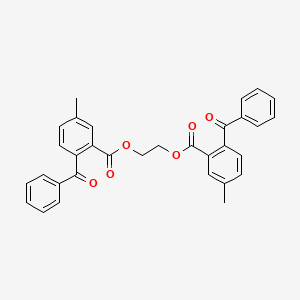
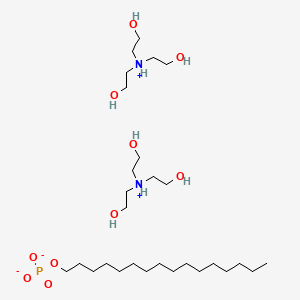


![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)
